molecular formula C15H11F2N3OS2 B4350165 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4350165
M. Wt: 351.4 g/mol
InChI Key: VNZGXSFFPJZMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Reagents: 2-thienyl bromide.

    Reaction: The thienyl group is introduced at the 7-position of the core.

Preparation Methods

The synthesis of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps, each requiring specific reaction conditions and reagents

  • Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Core

      Reagents: Starting materials such as 2-aminopyridine and formamide.

      Conditions: Heating under reflux with a suitable catalyst.

      Reaction: Cyclization reaction to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.

Chemical Reactions Analysis

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidized derivatives of the compound, such as sulfoxides or sulfones.

  • Reduction Reactions

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out in an inert atmosphere.

      Products: Reduced derivatives of the compound, such as thiols or alcohols.

  • Substitution Reactions

      Reagents: Various nucleophiles or electrophiles.

      Conditions: Depending on the nature of the substituent, reactions can be carried out under acidic, basic, or neutral conditions.

      Products: Substituted derivatives of the compound, such as alkylated or acylated products.

Scientific Research Applications

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential as a therapeutic agent.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Used in the development of new materials with specific properties.
    • Studied for its potential applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways.

  • Molecular Targets

    • Enzymes such as kinases and proteases.
    • Receptors such as G-protein coupled receptors (GPCRs).
  • Pathways Involved

    • Signal transduction pathways.
    • Metabolic pathways.

Comparison with Similar Compounds

1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds to highlight its uniqueness.

  • Similar Compounds

    • 1-cyclopropyl-5-(trifluoromethyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one.
    • 1-cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(2-furyl)pyrido[2,3-d]pyrimidin-4(1H)-one.
  • Uniqueness

    • The presence of the difluoromethyl group provides unique chemical and biological properties.
    • The combination of the cyclopropyl and thienyl groups enhances its reactivity and stability.

Properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS2/c16-12(17)8-6-9(10-2-1-5-23-10)18-13-11(8)14(21)19-15(22)20(13)7-3-4-7/h1-2,5-7,12H,3-4H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZGXSFFPJZMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=CC(=N3)C4=CC=CS4)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-CYCLOPROPYL-5-(DIFLUOROMETHYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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